![molecular formula C19H23BClNO4 B2582156 2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester CAS No. 2096331-22-3](/img/structure/B2582156.png)
2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester
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Overview
Description
“2-Chloro-6-(4-methoxybenzyloxy)pyridine” is a chemical compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.7 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Synthesis Analysis
The synthesis of “2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester” could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The InChI code for “2-Chloro-6-(4-methoxybenzyloxy)pyridine” is 1S/C13H12ClNO2/c1-16-11-7-5-10 (6-8-11)9-17-13-4-2-3-12 (14)15-13/h2-8H,9H2,1H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Chemical Reactions Analysis
The chemical reactions involving “this compound” could include oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, where formally nucleophilic organic groups are transferred from boron to palladium, could also occur .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-6-(4-methoxybenzyloxy)pyridine” include a predicted boiling point of 365.5±32.0 °C and a predicted density of 1.228±0.06 g/cm3 . The pKa is predicted to be 0.06±0.10 .Scientific Research Applications
Synthesis and Organic Chemistry
- Synthesis of Complex Molecules: Pinacolboronate esters are crucial in Suzuki coupling reactions, connecting organic building blocks for synthesizing complex molecules. For instance, the use of 2-aminopyrimidine-5-pinacolboronate ester in synthesizing a developmental compound necessitated innovative chromatographic methods due to its reactive nature and challenges in stability and solubility (Zhong et al., 2012).
- Boronic Esters in Fluorescence Sensing: The formation of exciplex between pyridinium boronic acid and an aryl group, enhanced by pinacol, indicates its potential in fluorescence sensing applications (Huang et al., 2010).
Polymer Science
- Polymer Synthesis: Boronic esters serve as essential building blocks in synthesizing functional polymers, offering an advanced approach for creating polymers with boronic acid groups (D'Hooge et al., 2008). Moreover, boronic acid end-functionalized polycaprolactone, synthesized using pinacol boronate ester-containing initiators, exemplifies the utility in star polymer assembly (Korich et al., 2010).
Sensor Development
- Carbohydrate Sensing: Iridium(III) complexes with boronic acid pinacol ester groups have been designed for carbohydrate sensing, demonstrating potential for glucose and fructose detection (Hashemzadeh et al., 2020).
Material Sciences
- Synthesis of Organic Compounds: Pinacolboronate esters are employed in the synthesis of specific compounds or compound libraries with unique cores, exemplified by the transformation of azulene-2-boronic acid pinacol ester into 2-substituted azulenes (Fujinaga et al., 2008).
Catalysis and Reaction Mechanisms
- Borylation Reactions: The photoinduced borylation protocol highlights a metal- and additive-free method to convert haloarenes directly to boronic acids and esters, offering a transition metal-free synthesis approach (Mfuh et al., 2017).
Mechanism of Action
Target of Action
It is known that this compound is a boron reagent used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The “2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester” participates in the Suzuki–Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which “this compound” participates, is a key step in various biochemical pathways. It enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It is known that the rate of reaction of boronic pinacol esters, a class of compounds to which this compound belongs, is influenced by the ph and the substituents in the aromatic ring . These factors can impact the bioavailability of the compound .
Result of Action
The result of the action of “this compound” in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a key step in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by environmental factors such as pH . For instance, the rate of the reaction involving this compound is considerably accelerated at physiological pH . Therefore, the environment in which this compound is used can significantly impact its action and efficacy .
properties
IUPAC Name |
2-chloro-6-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BClNO4/c1-18(2)19(3,4)26-20(25-18)14-10-16(21)22-17(11-14)24-12-13-6-8-15(23-5)9-7-13/h6-11H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVJYHZQPWGILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)OCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2096331-22-3 |
Source
|
Record name | 2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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